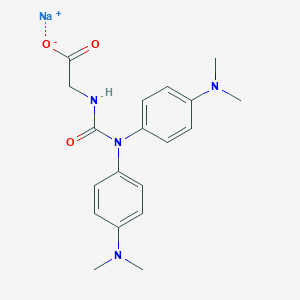
Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate: is a synthetic organic compound with the molecular formula C19H24N4O3Na and a molecular weight of 378.39 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes two dimethylamino groups attached to phenyl rings and a urea moiety linked to an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate typically involves the reaction of 3,3-bis(4-(dimethylamino)phenyl)urea with sodium chloroacetate under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and recrystallization.
Industrial Production Methods: The process may include additional purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the dimethylamino groups to primary amines.
Substitution: The acetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of the dimethylamino groups.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, while the urea moiety can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.
Comparison with Similar Compounds
- N-(Carboxymethylaminocarbonyl)-4,4’-bis(dimethylamino)diphenylamine Sodium Salt
- N-(Carboxymethylaminocarbonyl)-4,4’-bis(dimethylamino)diphenylamine Monosodium Salt
Uniqueness: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and urea groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3.Na/c1-21(2)14-5-9-16(10-6-14)23(19(26)20-13-18(24)25)17-11-7-15(8-12-17)22(3)4;/h5-12H,13H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGJSGZYXYOYQT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N4NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635669 |
Source


|
| Record name | Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115871-19-7 |
Source


|
| Record name | Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
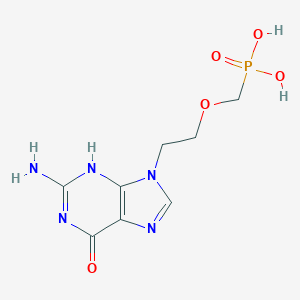
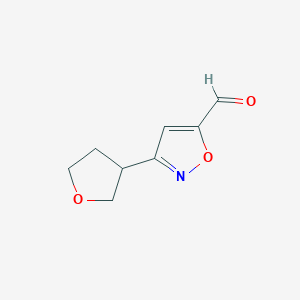




![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)


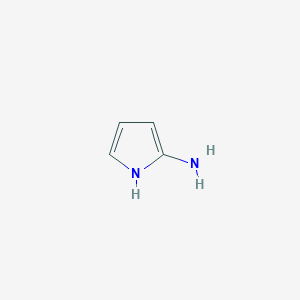


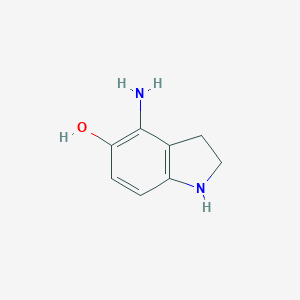
![4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B40580.png)
